molecular formula C19H28B2F2O5 B2866482 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester CAS No. 2377608-79-0

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester

Cat. No. B2866482
CAS RN: 2377608-79-0
M. Wt: 396.04
InChI Key: VDGPSXHCKVCRCV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a compound with the molecular formula C19H28B2F2O5 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

Pinacol boronic esters, such as 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation is a process that is not well developed, but it is a crucial step in the synthesis of these compounds .


Molecular Structure Analysis

A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation reaction . It also plays a role in the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.0 g/mol . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 396.2090906 g/mol . The topological polar surface area is 46.2 Ų, and it has 28 heavy atoms .

Future Directions

The future directions of research on this compound could involve further development of the protodeboronation process, which is crucial for the synthesis of pinacol boronic esters . Additionally, the impact of the substituents in the aromatic ring on the kinetics of the hydrolysis of phenylboronic pinacol esters could be explored .

properties

IUPAC Name

2-[2,3-difluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)13(15(23)14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGPSXHCKVCRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)B3OC(C(O3)(C)C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28B2F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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